molecular formula C20H23N3O B12483420 N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide

N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide

Cat. No.: B12483420
M. Wt: 321.4 g/mol
InChI Key: LEXDZVDGORDRRF-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide is a compound that features both an indole and a dimethylaminophenyl group. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide typically involves the coupling of an indole derivative with a dimethylaminophenyl group. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield various substituted indoles .

Scientific Research Applications

N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to multiple receptors, influencing various biological processes. The dimethylaminophenyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide is unique due to its combination of an indole ring and a dimethylaminophenyl group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[3-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C20H23N3O/c1-23(2)17-9-6-8-16(13-17)22-20(24)12-5-7-15-14-21-19-11-4-3-10-18(15)19/h3-4,6,8-11,13-14,21H,5,7,12H2,1-2H3,(H,22,24)

InChI Key

LEXDZVDGORDRRF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC(=O)CCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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